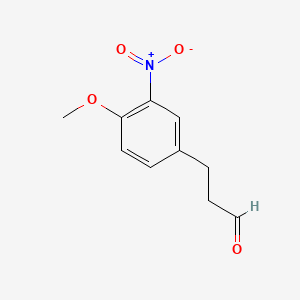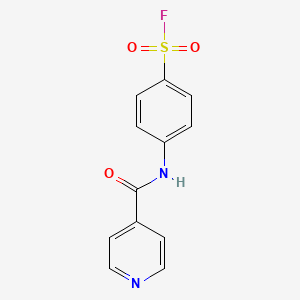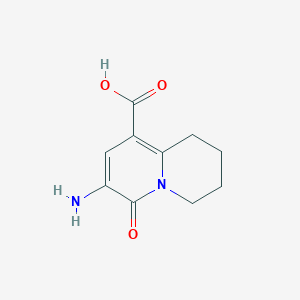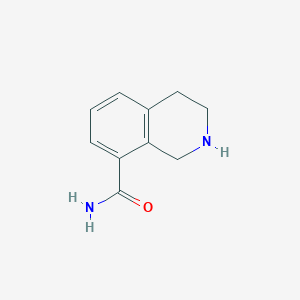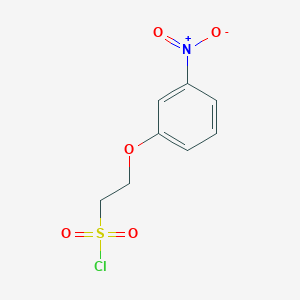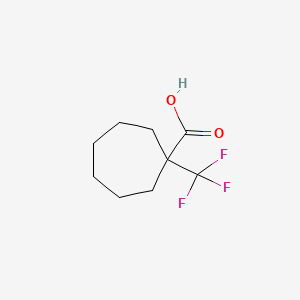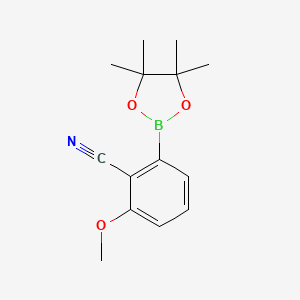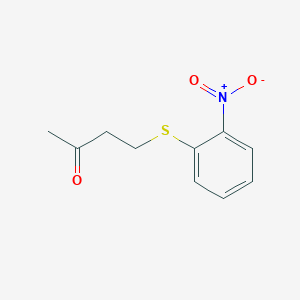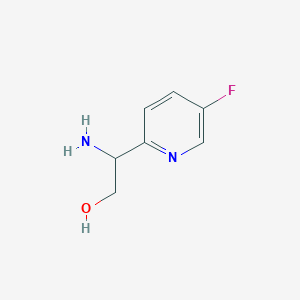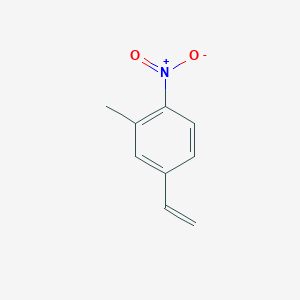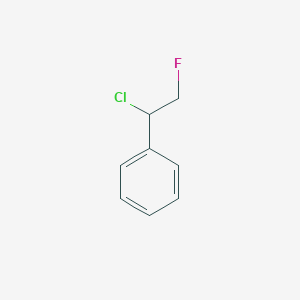
(1-Chloro-2-fluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where a chloro and a fluoro group are attached to an ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Chloro-2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl side chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent like ethanol.
Electrophilic Aromatic Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of ethylbenzene or other alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-fluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring undergoes attack by an electrophile, leading to the formation of a substituted benzene derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: Similar structure but lacks the fluoro group.
Fluorobenzene: Similar structure but lacks the chloro group.
Ethylbenzene: Similar structure but lacks both chloro and fluoro groups.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chloro and fluoro groups on the ethyl side chain. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to its mono-substituted counterparts .
Eigenschaften
Molekularformel |
C8H8ClF |
|---|---|
Molekulargewicht |
158.60 g/mol |
IUPAC-Name |
(1-chloro-2-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
DYJOJBALERNQGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


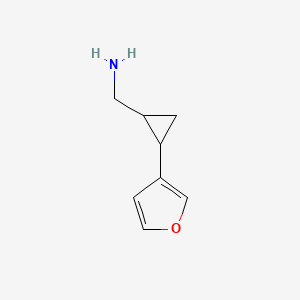
![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
